molecular formula C15H27NO3S B6767202 N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6767202
M. Wt: 301.4 g/mol
InChI Key: YUTJKWDXFKOLRD-UHFFFAOYSA-N
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Description

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a cycloheptene ring, an oxane ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c17-20(18,13-15-9-5-6-12-19-15)16-11-10-14-7-3-1-2-4-8-14/h7,15-16H,1-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTJKWDXFKOLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)CCNS(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the cycloheptene and oxane intermediates. One common method involves the reaction of cycloheptene with ethylamine to form the intermediate N-[2-(cyclohepten-1-yl)ethyl]amine. This intermediate is then reacted with oxane-2-ylmethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The cycloheptene and oxane rings provide structural rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but includes a cyclohexene ring and a methoxyphenyl group.

    N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Another similar compound with a cyclohexene ring and a methoxybenzene group.

Uniqueness

N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is unique due to its combination of a cycloheptene ring, an oxane ring, and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

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